2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone
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Overview
Description
2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone is a complex organic compound with a unique structure that includes a quinone moiety. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the quinone back to a hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of substituted quinones.
Scientific Research Applications
2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular processes and oxidative stress.
Medicine: Its potential antioxidant properties are being explored for therapeutic applications in treating diseases related to oxidative damage.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone exerts its effects involves its ability to participate in redox reactions. The quinone moiety can accept and donate electrons, making it a key player in various biochemical pathways. This redox activity allows the compound to interact with molecular targets such as enzymes and proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-: This compound shares a similar hexenyl side chain but differs in its core structure.
Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-: Another compound with a similar side chain but a different aromatic core.
Uniqueness
What sets 2-(1,5-Dimethyl-4-hexenyl)-3-hydroxy-5-methylbenzo-1,4-quinone apart is its quinone moiety, which imparts unique redox properties. This makes it particularly valuable in studies related to oxidative stress and redox biology, as well as in the development of antioxidant therapies.
Properties
CAS No. |
13120-66-6 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H20O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h6,8,10,18H,5,7H2,1-4H3 |
InChI Key |
JZXORCGMYQZBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCC=C(C)C |
Origin of Product |
United States |
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